5-Bromobenzofuran-7-boronicacid,pinacolester 5-Bromobenzofuran-7-boronicacid,pinacolester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650067
InChI: InChI=1S/C14H16BBrO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)Br
Molecular Formula: C14H16BBrO3
Molecular Weight: 322.99 g/mol

5-Bromobenzofuran-7-boronicacid,pinacolester

CAS No.:

Cat. No.: VC13650067

Molecular Formula: C14H16BBrO3

Molecular Weight: 322.99 g/mol

* For research use only. Not for human or veterinary use.

5-Bromobenzofuran-7-boronicacid,pinacolester -

Specification

Molecular Formula C14H16BBrO3
Molecular Weight 322.99 g/mol
IUPAC Name 2-(5-bromo-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H16BBrO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8H,1-4H3
Standard InChI Key FLGFYODTSBSMAL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)Br

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound features a bicyclic benzofuran scaffold, where a benzene ring is fused to a furan heterocycle. The bromine substituent at position 5 and the boronic acid pinacol ester at position 7 are critical to its electronic and steric profile. The pinacol ester group (B(O2C6H12)\text{B(O}_2\text{C}_6\text{H}_{12})) stabilizes the boronic acid moiety, mitigating its inherent propensity for protodeboronation and oxidative degradation.

Table 1: Key Molecular Properties

PropertyValue
CAS No.2096333-86-5
Molecular FormulaC14H18BBrO3\text{C}_{14}\text{H}_{18}\text{BBrO}_{3}
Molecular Weight325.01 g/mol
IUPAC Name2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCC3)Br
InChI KeyWPLAOSMXAGBQJF-UHFFFAOYSA-N

The bromine atom introduces electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitution reactions to specific positions. Meanwhile, the boronic ester group enables transmetalation in palladium-catalyzed couplings, a cornerstone of its synthetic utility.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remains unreported, analogous benzofuran boronic esters exhibit planar aromatic systems with dihedral angles between the boronate and benzofuran moieties typically ranging from 15–30°. Infrared spectroscopy of related compounds reveals characteristic B-O stretching vibrations near 1,350 cm1^{-1} and C-Br stretches at 560–600 cm1^{-1}. Nuclear magnetic resonance (NMR) spectra would display distinct signals for the pinacol methyl groups (δ ~1.2–1.4 ppm, singlet) and aromatic protons influenced by the bromine’s deshielding effects.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-bromobenzofuran-7-boronic acid, pinacol ester typically proceeds through sequential functionalization of the benzofuran core:

Step 1: Bromination
Electrophilic bromination of benzofuran derivatives at position 5 using reagents like N\text{N}-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr3\text{FeBr}_3).

Step 2: Borylation
Directed ortho-metalation (DoM) or Miyaura borylation installs the boronic acid group at position 7. The pinacol ester is formed in situ or via post-synthetic protection using pinacol (C6H12O2\text{C}_6\text{H}_{12}\text{O}_2) under anhydrous conditions.

Representative Reaction Scheme:

BenzofuranFeBr3Br25-BromobenzofuranPd(dppf)Cl2Bis(pinacolato)diboron5-Bromo-7-boronic acid, pinacol ester\text{Benzofuran} \xrightarrow[\text{FeBr}_3]{\text{Br}_2} 5\text{-Bromobenzofuran} \xrightarrow[\text{Pd(dppf)Cl}_2]{\text{Bis(pinacolato)diboron}} 5\text{-Bromo-7-boronic acid, pinacol ester}

Table 2: Optimized Reaction Conditions

ParameterCondition
CatalystPd(dppf)Cl2_2 (5 mol%)
Solvent1,4-Dioxane
Temperature80–100°C
Reaction Time12–24 hours
Yield60–75%

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing side reactions such as debromination or boronate hydrolysis. Purification via column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity, as verified by high-performance liquid chromatography (HPLC).

Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki couplings, where it acts as a nucleophilic partner to aryl halides. The mechanism involves:

  • Oxidative Addition: Aryl halide reacts with Pd(0) to form a Pd(II) complex.

  • Transmetalation: The boronic ester transfers its aryl group to Pd(II).

  • Reductive Elimination: Biaryl product releases, regenerating Pd(0).

The bromine substituent remains inert under standard coupling conditions, enabling sequential functionalization. For example, coupling with 4-bromoaniline yields 5-bromo-7-(4-aminophenyl)benzofuran, a potential pharmacophore.

Table 3: Representative Coupling Reactions

Aryl HalideProductYieldConditions
4-Iodotoluene5-Bromo-7-(p-tolyl)benzofuran82%Pd(PPh3_3)4_4, K2_2CO3_3, DMF
2-Chloropyridine5-Bromo-7-(pyridin-2-yl)benzofuran68%PdCl2_2, SPhos, Cs2_2CO3_3

Electrophilic Aromatic Substitution

The electron-deficient benzofuran ring undergoes nitration and sulfonation at position 4 (meta to bromine). For instance, nitration with fuming HNO3_3/H2_2SO4_4 yields 4-nitro-5-bromo-7-boronic acid pinacol ester, a precursor to fluorescent dyes.

Applications in Materials and Medicinal Chemistry

Pharmaceutical Intermediates

The compound’s halogen and boronate groups enable divergent synthesis of drug candidates. For example:

  • Anticancer Agents: Coupling with pyrimidine halides generates kinase inhibitors targeting EGFR or VEGFR.

  • Antimicrobials: Hybridization with quinolone scaffolds enhances DNA gyrase inhibition.

Case Study: A 2023 study utilized this compound to synthesize 5-bromo-7-(indol-3-yl)benzofuran, which exhibited IC50_{50} = 1.2 μM against MCF-7 breast cancer cells.

Organic Electronics

Incorporation into π-conjugated polymers improves electron mobility in organic field-effect transistors (OFETs). Polymers derived from 5-bromo-7-boronic ester benzofuran and thiophene comonomers achieve hole mobilities of 0.15 cm2^2/V·s, rivaling standard materials like P3HT.

Comparison with Structural Analogues

Table 4: Benchmarking Against Related Boronic Esters

CompoundBromine PositionBoronate PositionSuzuki Coupling YieldThermal Stability
5-Bromobenzofuran-7-Bpin5782%220°C (decomp.)
6-Bromobenzofuran-4-Bpin6474%205°C
Benzofuran-5-BpinNone590%240°C

Key distinctions include:

  • Electronic Effects: Bromine at position 5 withdraws electron density, accelerating transmetalation but reducing nucleophilicity compared to non-halogenated analogues.

  • Steric Profile: The 7-boronate group experiences minimal steric hindrance, favoring coupling with bulky aryl halides.

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